4-amino-N-[3-(diethylamino)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-[3-(diethylamino)propyl]benzamide is a chemical compound with the molecular formula C14H23N3O and a molecular weight of 249.359 g/mol It is known for its unique structure, which includes an amino group, a diethylamino group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[3-(diethylamino)propyl]benzamide typically involves the reaction of 4-aminobenzoyl chloride with 3-(diethylamino)propylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[3-(diethylamino)propyl]benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-amino-N-[3-(diethylamino)propyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-N-[3-(diethylamino)propyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The diethylamino group enhances its lipophilicity, facilitating its passage through cell membranes. The benzamide moiety can interact with various biological pathways, leading to diverse physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(2-(diethylamino)ethyl)benzamide
- 3-amino-4-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride
- 3-(dimethylamino)propyl)benzamide hydrochloride
Uniqueness
4-amino-N-[3-(diethylamino)propyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
106595-73-7 |
---|---|
Molecular Formula |
C14H23N3O |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
4-amino-N-[3-(diethylamino)propyl]benzamide |
InChI |
InChI=1S/C14H23N3O/c1-3-17(4-2)11-5-10-16-14(18)12-6-8-13(15)9-7-12/h6-9H,3-5,10-11,15H2,1-2H3,(H,16,18) |
InChI Key |
CAZRUCADWYKNSP-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNC(=O)C1=CC=C(C=C1)N |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=CC=C(C=C1)N |
106595-73-7 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.